(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride
Description
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride (CAS No. 2193064-51-4) is a bicyclic organic compound characterized by a rigid bicyclo[2.2.2]octane scaffold with an amino group and a hydroxymethyl substituent at the 2-position, forming a hydrochloride salt. Its IUPAC name is (2-amino-2-bicyclo[2.2.2]octanyl)methanol hydrochloride, with the molecular formula C₉H₁₈ClNO and a molecular weight of 191.70 g/mol . This compound is supplied globally by multiple vendors, including Chemenu Inc., Angelisun Pharmaceutical Co., and Ramdev Chemicals, for research and industrial applications .
The bicyclo[2.2.2]octane framework imparts structural rigidity, making it valuable in medicinal chemistry for mimicking natural product conformations or enhancing metabolic stability. The presence of both amino and hydroxyl groups allows for diverse derivatization, such as peptide coupling or salt formation .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-amino-2-bicyclo[2.2.2]octanyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-9(6-11)5-7-1-3-8(9)4-2-7;/h7-8,11H,1-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVNBBXFXAYRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride typically involves the reaction of a bicyclic ketone with an amine under controlled conditions. One common method includes the reduction of a bicyclic ketone using a reducing agent such as sodium borohydride, followed by the addition of an amine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to optimize the yield and purity of the compound. The final product is often purified using crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues: Key Features and Differences
The following table summarizes critical differences between (2-aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride and related bicyclo[2.2.2]octane derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications/Notes |
|---|---|---|---|---|---|
| This compound | 2193064-51-4 | C₉H₁₈ClNO | 191.70 | Amino, hydroxymethyl, HCl salt | Intermediate in drug synthesis |
| {bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride | 6303-64-6 | C₉H₁₈ClN | 175.70 | Primary amine, HCl salt | Building block for agrochemicals |
| (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride | 2725774-27-4 | C₉H₁₆ClNO₂ | 205.68 | Amino, carboxylic acid, HCl salt | Chiral synthon for peptides |
| {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride | 1955554-74-1 | C₉H₁₇ClNO | 202.69 | Azabicyclo, hydroxymethyl, HCl salt | Neurological drug research |
| (R)-(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol hydrochloride | 130-89-2 | C₂₀H₂₅ClN₂O₂ | 372.88 | Azabicyclo, quinoline, HCl salt | Antimalarial agent (quinine analog) |
Physicochemical and Pharmacological Properties
- LogP and Solubility : The target compound’s hydroxyl group improves aqueous solubility (LogP ~4.07) compared to {bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride (LogP ~3.5), which is more lipophilic .
- Melting Points: The hydrochloride salt form elevates melting points (e.g., 165–167°C for the target compound vs. 81–82°C for non-salt analogs) .
- Pharmacological Potential: Azabicyclo derivatives (e.g., 1955554-74-1) show promise in neurological disorders due to enhanced blood-brain barrier penetration , while the quinoline-containing analog (130-89-2) retains antimalarial activity .
Commercial and Research Relevance
Biological Activity
(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride, with the molecular formula C9H17NO·HCl, is a bicyclic amine derivative that has garnered interest in various scientific fields due to its unique structural properties and potential biological activities. This compound is primarily studied for its implications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its stability and reactivity. Its synthesis typically involves the reduction of a bicyclic ketone followed by amination, often employing reducing agents like sodium borohydride under controlled conditions to ensure high yields .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's amine group allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives .
Antiparasitic Activity
Recent studies have demonstrated that derivatives of bicyclic amines, including this compound, exhibit significant antiparasitic properties. For example, research on related compounds has shown promising activity against Plasmodium falciparum and Trypanosoma brucei, highlighting their potential as antiprotozoal agents .
| Compound | Target Parasite | Activity Level |
|---|---|---|
| 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates | Plasmodium falciparum | High |
| 4-Aminobicyclo[2.2.2]octan-2-yl 4-aminobutanoates | Trypanosoma brucei | Moderate |
Neuropharmacological Effects
Investigations into the neuropharmacological effects of this compound suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders . The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of receptor activity or inhibition of certain enzymatic pathways.
Study 1: Antiprotozoal Activity
A study published in Monatshefte für Chemie evaluated the activities of various bicyclic amine derivatives against resistant strains of Plasmodium falciparum. The findings indicated that certain structural modifications significantly enhanced antiplasmodial potency, suggesting that similar derivatives of this compound could be developed for improved efficacy .
Study 2: Neurotransmitter Modulation
In a separate investigation into the neuropharmacological properties, researchers assessed the effects of this compound on neurotransmitter release in vitro. The compound was found to modulate dopamine and serotonin levels, indicating potential applications in treating mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
